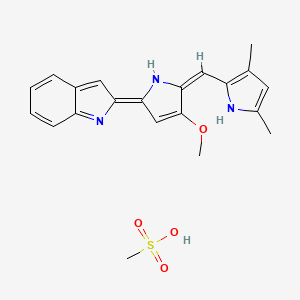

Obatoclax Mesylate

Description

Properties

Molecular Formula |

C21H23N3O4S |

|---|---|

Molecular Weight |

413.5 g/mol |

IUPAC Name |

(2E)-2-[(5E)-5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxypyrrol-2-ylidene]indole;methanesulfonic acid |

InChI |

InChI=1S/C20H19N3O.CH4O3S/c1-12-8-13(2)21-16(12)10-19-20(24-3)11-18(23-19)17-9-14-6-4-5-7-15(14)22-17;1-5(2,3)4/h4-11,21,23H,1-3H3;1H3,(H,2,3,4)/b18-17+,19-10+; |

InChI Key |

ZVAGBRFUYHSUHA-CFWFSBERSA-N |

SMILES |

CC1=CC(=C(N1)C=C2C(=CC(=C3C=C4C=CC=CC4=N3)N2)OC)C.CS(=O)(=O)O |

Isomeric SMILES |

CC1=CC(=C(N1)/C=C/2\C(=C/C(=C\3/C=C4C=CC=CC4=N3)/N2)OC)C.CS(=O)(=O)O |

Canonical SMILES |

CC1=CC(=C(N1)C=C2C(=CC(=C3C=C4C=CC=CC4=N3)N2)OC)C.CS(=O)(=O)O |

Pictograms |

Acute Toxic; Irritant |

Origin of Product |

United States |

Foundational & Exploratory

Obatoclax Mesylate: A Pan-Bcl-2 Inhibitor's Mechanism of Action in Apoptosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Obatoclax Mesylate (GX15-070) is a synthetic small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are crucial regulators of the intrinsic apoptotic pathway.[1] Overexpression of anti-apoptotic Bcl-2 family members is a common mechanism by which cancer cells evade programmed cell death, contributing to tumorigenesis and therapeutic resistance.[2][3] Obatoclax, designed as a BH3 mimetic, functions as a pan-inhibitor, targeting multiple anti-apoptotic Bcl-2 proteins, including Bcl-2, Bcl-xL, Bcl-w, and notably, Mcl-1.[1][4] This broad-spectrum activity allows it to overcome resistance mechanisms associated with the functional redundancy of these survival proteins.[5] The primary mechanism of action of Obatoclax involves the disruption of the protein-protein interactions between anti-apoptotic and pro-apoptotic Bcl-2 family members, leading to the activation of the effector proteins BAX and BAK.[2][4] This triggers mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.[6]

Core Mechanism of Action: Antagonism of Anti-Apoptotic Bcl-2 Family Proteins

The intrinsic pathway of apoptosis is tightly controlled by the Bcl-2 family of proteins, which can be categorized into three main subfamilies:

-

Anti-apoptotic proteins: Bcl-2, Bcl-xL, Bcl-w, Mcl-1, and A1/Bfl-1. These proteins prevent apoptosis by sequestering pro-apoptotic proteins.[7]

-

Pro-apoptotic effector proteins: BAX and BAK. Upon activation, these proteins oligomerize in the outer mitochondrial membrane, leading to MOMP.[6]

-

Pro-apoptotic BH3-only proteins: BIM, BID, PUMA, NOXA, BAD, etc. These proteins act as sensors of cellular stress and initiators of apoptosis by either directly activating BAX/BAK or by neutralizing the anti-apoptotic Bcl-2 proteins.[8]

In many cancer cells, anti-apoptotic Bcl-2 proteins are overexpressed, sequestering BAX and BAK and preventing apoptosis.[4] Obatoclax mimics the action of BH3-only proteins by binding to the hydrophobic BH3-binding groove on the surface of anti-apoptotic Bcl-2 family members.[8][9] This competitive binding displaces pro-apoptotic proteins like BIM, BAK, and BAX from their inhibitory complexes with Bcl-2, Bcl-xL, and Mcl-1.[1][10]

Pan-Inhibition and Overcoming Mcl-1-Mediated Resistance

A key feature of Obatoclax is its ability to inhibit a broad range of anti-apoptotic Bcl-2 proteins, including Mcl-1.[4][11] Mcl-1 is a critical survival protein in many cancers and a known mediator of resistance to more selective Bcl-2 inhibitors like ABT-737 (and its oral derivative, Navitoclax), which do not effectively target Mcl-1.[4][9] By antagonizing Mcl-1, Obatoclax can overcome this resistance, making it a potentially valuable therapeutic agent in tumors dependent on Mcl-1 for survival.[2][9]

The following diagram illustrates the central mechanism of Obatoclax in disrupting the inhibitory interactions within the Bcl-2 family, leading to the activation of apoptosis.

Quantitative Data on Obatoclax Activity

The efficacy of Obatoclax has been evaluated across a wide range of cancer cell lines, demonstrating its broad anti-tumor activity. The following tables summarize key quantitative data regarding its binding affinities and cytotoxic effects.

Binding Affinity of Obatoclax for Bcl-2 Family Proteins

The binding affinity of Obatoclax to various anti-apoptotic Bcl-2 family members has been determined by fluorescence polarization assays.

| Target Protein | Binding Affinity (Ki, nM) |

| Bcl-2 | 220[12] |

| Bcl-xL | 1000 - 7000[12] |

| Mcl-1 | 1000 - 7000[12] |

| Bcl-w | 1000 - 7000[12] |

| A1 | 1000 - 7000[12] |

| Bcl-b | 1000 - 7000[12] |

Note: Lower Ki values indicate higher binding affinity.

Cytotoxicity of Obatoclax (IC50 Values) in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 (µM) at 72h |

| MOLM13 | Acute Myeloid Leukemia | 0.004 - 0.16[9][13] |

| MV-4-11 | Acute Myeloid Leukemia | 0.009 - 0.046[9][13] |

| Kasumi 1 | Acute Myeloid Leukemia | 0.008 - 0.845[9][13] |

| OCI-AML3 | Acute Myeloid Leukemia | 0.012 - 0.382[9][13] |

| NB-10 | Neuroblastoma | 0.014 - 1.449[7] |

| SK-N-DZ | Neuroblastoma | 0.014 - 1.449[7] |

| IGR-N91 | Neuroblastoma | 0.014 - 1.449[7] |

| IGR-NB8 | Neuroblastoma | 0.014 - 1.449[7] |

Note: IC50 values can vary depending on the specific experimental conditions.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of Obatoclax.

Co-Immunoprecipitation (Co-IP) to Assess Protein-Protein Interactions

This protocol is used to determine if Obatoclax disrupts the interaction between anti-apoptotic and pro-apoptotic Bcl-2 family proteins.

-

Cell Lysis:

-

Treat cancer cells with Obatoclax or vehicle control for the desired time.

-

Harvest cells (e.g., 10 x 10^6 cells) and wash with ice-cold 1x PBS.

-

Resuspend the cell pellet in ice-cold 1% CHAPS lysis buffer (150 mmol/L NaCl, 10 mmol/L HEPES pH 7.4, 1% CHAPS, and protease inhibitors).[14]

-

Incubate on ice for 30 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet insoluble debris.[14]

-

Collect the supernatant containing the protein lysate.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Centrifuge and collect the supernatant.

-

Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., anti-Mcl-1 or anti-Bcl-2) overnight at 4°C with gentle rotation.[14]

-

Add protein A/G agarose beads and incubate for an additional 1-2 hours at 4°C.

-

Collect the beads by centrifugation and wash them 3-5 times with lysis buffer.

-

-

Western Blot Analysis:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an antibody against the "prey" protein (e.g., anti-BAK or anti-BIM) to assess the level of interaction.

-

Also, probe for the "bait" protein as a loading control.

-

Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

-

Cell Treatment and Collection:

-

Treat cells with Obatoclax for the desired time. Include a vehicle-treated negative control.

-

Collect both adherent and floating cells.

-

Wash the cells once with cold 1x PBS and centrifuge at 400 x g for 5 minutes.[15]

-

-

Staining:

-

Resuspend the cell pellet in 1x Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4) at a concentration of approximately 1 x 10^6 cells/mL.[16]

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[16]

-

Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[16][17]

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1x Binding Buffer to each tube.[16]

-

Analyze the cells by flow cytometry within 1 hour.

-

Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

-

Mitochondrial Membrane Potential (MMP) Assay

This assay measures the disruption of the mitochondrial membrane potential, a key event in intrinsic apoptosis.

-

Cell Preparation and Treatment:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Treat cells with Obatoclax or a vehicle control. Include a positive control such as FCCP (a mitochondrial uncoupling agent).

-

-

Staining with a Cationic Dye (e.g., JC-10):

-

After treatment, add a fluorescent cationic dye like JC-10 to each well.[18]

-

Incubate at 37°C for 15-30 minutes.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader.

-

For JC-10, measure the fluorescence of both the monomeric form (Ex/Em = ~490/535 nm, green) and the aggregate form (Ex/Em = ~490/590 nm, red).[18]

-

Interpretation: In healthy cells with high MMP, the dye forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with low MMP, the dye remains in its monomeric form in the cytoplasm, emitting green fluorescence. A decrease in the red/green fluorescence ratio indicates a loss of MMP.

-

Visualizing Workflows and Logical Relationships

The following diagrams, created using the DOT language, provide a visual representation of a typical experimental workflow and the logical cascade of events initiated by Obatoclax.

Experimental Workflow for Assessing Obatoclax-Induced Apoptosis

Logical Cascade of Obatoclax's Apoptotic Action

Conclusion

This compound induces apoptosis in cancer cells through a well-defined mechanism centered on the inhibition of anti-apoptotic Bcl-2 family proteins. Its ability to act as a pan-inhibitor, particularly its activity against Mcl-1, positions it as a promising agent to overcome certain forms of resistance to more selective BH3 mimetics. The induction of apoptosis by Obatoclax is dependent on the activation of BAX and BAK, leading to mitochondrial dysfunction and the engagement of the downstream caspase cascade. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of Obatoclax and other Bcl-2 family inhibitors in oncology.

References

- 1. ashpublications.org [ashpublications.org]

- 2. Phase I study of this compound (GX15-070), a small molecule pan–Bcl-2 family antagonist, in patients with advanced chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The pan-Bcl-2 inhibitor obatoclax promotes differentiation and apoptosis of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]

- 6. rsc.org [rsc.org]

- 7. GX15–070 (Obatoclax), a Bcl-2 family proteins inhibitor engenders apoptosis and pro-survival autophagy and increases Chemosensitivity in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 11. benchchem.com [benchchem.com]

- 12. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. chem-agilent.com [chem-agilent.com]

- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 16. Annexin V Staining Protocol [bdbiosciences.com]

- 17. reactionbiology.com [reactionbiology.com]

- 18. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

Obatoclax Mesylate: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obatoclax Mesylate (formerly GX15-070) is a potent, small-molecule pan-inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1] This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, a compound that has been the subject of numerous preclinical and clinical investigations in oncology. By targeting multiple anti-apoptotic Bcl-2 family members, including Bcl-2, Bcl-xL, and Mcl-1, this compound disrupts the cellular machinery that allows cancer cells to evade programmed cell death (apoptosis), thereby promoting their demise.[1] This document details the scientific journey of Obatoclax, from its initial discovery to its synthesis and the experimental validation of its mode of action, presenting key quantitative data and methodologies for the scientific community.

Discovery and Development

This compound was discovered by Gemin X Pharmaceuticals as a novel therapeutic agent designed to overcome cancer's resistance to apoptosis.[2] The development of Obatoclax was rooted in the understanding that the overexpression of anti-apoptotic Bcl-2 family proteins is a common survival mechanism for many cancer cells, contributing to both tumorigenesis and resistance to conventional therapies. The compound was identified as a BH3 mimetic, a class of drugs that mimic the action of the BH3-only proteins, which are natural antagonists of the anti-apoptotic Bcl-2 family members.

The development workflow of this compound followed a typical path for an investigational new drug, from preclinical evaluation to clinical trials.

Synthesis Pathway

A scalable, three-step synthesis for Obatoclax has been developed, starting from the commercially available 4-methoxy-3-pyrrolin-2-one.[3] The synthesis involves a haloformylation reaction, followed by a Suzuki cross-coupling reaction and is completed by an acid-mediated condensation.[3]

The key steps in the synthesis are:

-

Haloformylation: This initial step introduces a formyl group onto the pyrrolinone ring system.

-

Suzuki Cross-Coupling: The functionalized pyrrolinone is then coupled with indole-2-boronic acid. This reaction is a cornerstone in carbon-carbon bond formation.[3]

-

Acid-Mediated Condensation: The final step involves the condensation of the intermediate with 2,4-dimethyl-1H-pyrrole in the presence of an acid catalyst to yield the final Obatoclax molecule.[3]

Mechanism of Action: Pan-Bcl-2 Family Inhibition

This compound functions as a pan-inhibitor of the anti-apoptotic Bcl-2 family of proteins, which includes Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and A1.[1][4] In healthy cells, these anti-apoptotic proteins sequester pro-apoptotic proteins such as Bak and Bax, preventing them from oligomerizing and inducing apoptosis. In many cancer cells, the overexpression of anti-apoptotic Bcl-2 proteins is a key survival mechanism.

Obatoclax acts as a BH3 mimetic, binding to the hydrophobic groove of anti-apoptotic Bcl-2 proteins. This binding displaces the pro-apoptotic proteins Bak and Bax, which are then free to form pores in the mitochondrial outer membrane. This permeabilization leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, initiating the caspase cascade and ultimately resulting in programmed cell death (apoptosis).

Quantitative Data

In Vitro Activity

The potency of this compound has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its broad anti-proliferative activity.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HCT116 | Colorectal Cancer | 25.85 | [4] |

| HT-29 | Colorectal Cancer | 40.69 | [4] |

| LoVo | Colorectal Cancer | 40.01 | [4] |

| KMS12PE | Multiple Myeloma | 52 - 1100 (range) | [2] |

| KMS18 | Multiple Myeloma | 52 - 1100 (range) | [2] |

| MY5 | Multiple Myeloma | 52 - 1100 (range) | [2] |

Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines

Binding Affinity

This compound exhibits binding affinity for multiple anti-apoptotic Bcl-2 family members. The inhibition constant (Ki) is a measure of this binding affinity.

| Protein | Ki | Reference |

| Bcl-2 | 220 nM | [4] |

| Bcl-xL | ~1-7 µM | [4] |

| Mcl-1 | ~1-7 µM | [4] |

| Bcl-w | ~1-7 µM | [4] |

| A1 | ~1-7 µM | [4] |

| Bcl-B | ~1-7 µM | [4] |

Table 2: Binding Affinity (Ki) of this compound to Bcl-2 Family Proteins

Clinical Trial Data (Phase I)

Phase I clinical trials have been conducted to determine the safety and maximum tolerated dose (MTD) of this compound in patients with various malignancies.

| Trial Identifier | Patient Population | Infusion Schedule | MTD | Dose-Limiting Toxicities | Reference |

| GX001 | Solid Tumors/Lymphoma | 1-hour weekly | 1.25 mg/m² | Central Nervous System (CNS) toxicity | [5] |

| GX005 | Solid Tumors/Lymphoma | 3-hour weekly | 20 mg/m² | Improved tolerability vs. 1-hour infusion | [5] |

| N/A | Chronic Lymphocytic Leukemia | 3-hour every 3 weeks | 28 mg/m² | Neurologic (somnolence, euphoria, ataxia) | [6] |

| N/A | Solid Tumors (with topotecan) | 3-hour on days 1 & 3 (every 3 weeks) | 14 mg/m² (on days 1 & 3) | Neurologic (ataxia, mood alterations, somnolence) | [7][8] |

Table 3: Maximum Tolerated Dose (MTD) from Phase I Clinical Trials of this compound

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[9]

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[10]

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (e.g., DMSO).[10]

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.[2]

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.[9]

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9]

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Immunoprecipitation and Western Blotting

This protocol is used to demonstrate the disruption of protein-protein interactions, such as the binding of Mcl-1 to Bak, by this compound.

Principle: Immunoprecipitation (IP) is used to isolate a specific protein (e.g., Mcl-1) from a cell lysate using an antibody. Western blotting is then used to detect the presence of other proteins (e.g., Bak) that were co-immunoprecipitated, indicating an interaction.

Methodology:

-

Cell Treatment and Lysis: Treat cells with this compound or a vehicle control. Lyse the cells in a suitable buffer to release the proteins.[11]

-

Immunoprecipitation:

-

Elution and SDS-PAGE:

-

Elute the protein complexes from the beads using a sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11]

-

-

Western Blotting:

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[12]

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-Bak).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and imaging system. A decrease in the co-immunoprecipitated Bak with Mcl-1 in Obatoclax-treated cells would indicate that Obatoclax disrupts their interaction.[13]

-

Fluorescence Polarization (FP) Assay

This protocol is used to quantify the binding affinity of this compound to Bcl-2 family proteins.

Principle: Fluorescence polarization measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled peptide (tracer) derived from a BH3 domain will have low polarization. When it binds to a larger protein like Bcl-2, its tumbling slows, and polarization increases. An inhibitor that competes for the same binding site will displace the tracer, causing a decrease in polarization.[14]

Methodology:

-

Assay Components:

-

Recombinant Bcl-2 family protein.

-

A fluorescently labeled BH3 peptide tracer that binds to the Bcl-2 protein.

-

This compound at various concentrations.

-

-

Assay Procedure:

-

In a microplate, combine the Bcl-2 protein and the fluorescent tracer.

-

Add varying concentrations of this compound.

-

Incubate the plate to allow the binding to reach equilibrium.

-

-

Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

-

Data Analysis: Plot the polarization values against the logarithm of the inhibitor concentration. The data is fitted to a sigmoidal curve to determine the IC50 value, which can then be used to calculate the Ki.[14]

Conclusion

This compound represents a significant effort in the development of targeted cancer therapies aimed at overcoming apoptosis resistance. Its discovery as a pan-Bcl-2 family inhibitor and its subsequent preclinical and clinical evaluation have provided valuable insights into the therapeutic potential of targeting this critical cell survival pathway. The synthesis of Obatoclax has been optimized for scalability, and its mechanism of action has been elucidated through a variety of experimental techniques. While the clinical development of Obatoclax has faced challenges, the knowledge gained from its study continues to inform the development of next-generation BH3 mimetics and other apoptosis-inducing agents. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the science behind this compound and the broader field of apoptosis-targeted cancer therapy.

References

- 1. scbt.com [scbt.com]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Phase I Dose Finding Studies of Obatoclax (GX15-070), a Small Molecule Pan-BCL-2 Family Antagonist, in Patients with Advanced Solid Tumors or Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phase I study of this compound (GX15-070), a small molecule pan–Bcl-2 family antagonist, in patients with advanced chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A phase I study of this compound, a Bcl-2 antagonist, plus topotecan in solid tumor malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A phase I study of this compound, a Bcl-2 antagonist, plus topotecan in solid tumor malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. texaschildrens.org [texaschildrens.org]

- 11. ulab360.com [ulab360.com]

- 12. nacalai.com [nacalai.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

The Pan-Bcl-2 Inhibitor Obatoclax Mesylate: A Technical Guide to its Core Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obatoclax Mesylate (GX15-070) is a potent, small-molecule pan-inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1] Overexpression of these proteins is a common feature in a wide variety of cancers, contributing to tumor initiation, progression, and resistance to conventional therapies.[1] Obatoclax was developed to mimic the action of pro-apoptotic BH3-only proteins, thereby restoring the natural process of programmed cell death, or apoptosis, in cancer cells.[2] This technical guide provides an in-depth overview of the core functions of this compound, with a focus on its mechanism of action, induction of apoptosis and autophagy, and its effects on various cancer cell types.

Mechanism of Action

This compound functions as a BH3 mimetic, binding to the BH3-binding groove of multiple anti-apoptotic Bcl-2 family members, including Bcl-2, Bcl-xL, Bcl-w, and Mcl-1.[1][3] This action prevents the sequestration of pro-apoptotic proteins like Bak and Bax.[1] The release and subsequent activation of Bak and Bax lead to mitochondrial outer membrane permeabilization (MOMP), a critical step in the intrinsic apoptotic pathway.[4] This results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytosol, ultimately leading to caspase activation and the execution of apoptosis.[5]

Beyond its role in apoptosis, Obatoclax has also been shown to induce autophagy, a cellular process of self-digestion.[6] The interplay between Obatoclax-induced apoptosis and autophagy is complex and can be cell-context dependent, with autophagy sometimes acting as a survival mechanism and at other times contributing to cell death.[7]

Data Presentation

Binding Affinity and Inhibitory Concentrations

Obatoclax exhibits broad-spectrum activity against anti-apoptotic Bcl-2 family proteins. Its binding affinity (Ki) and half-maximal inhibitory concentrations (IC50) have been determined in various assays and cancer cell lines.

| Target Protein | Binding Affinity (Ki) (µM) | Reference |

| Bcl-2 | 0.22 | [3] |

| Bcl-xL | 1-7 | [8] |

| Mcl-1 | 1-7 | [8] |

| Bcl-w | 1-7 | [8] |

| A1 | 1-7 | [8] |

| Bcl-b | 1-7 | [9] |

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| MOLM13 | Acute Myeloid Leukemia | 0.004–0.16 | 24, 48, 72 | [10] |

| MV-4-11 | Acute Myeloid Leukemia | 0.009–0.046 | 24, 48, 72 | [10] |

| Kasumi 1 | Acute Myeloid Leukemia | 0.008–0.845 | 24, 48, 72 | [10] |

| OCI-AML3 | Acute Myeloid Leukemia | 0.012–0.382 | 24, 48, 72 | [10] |

| KMS12PE | Multiple Myeloma | 0.052-1.1 | Not Specified | [3] |

| KMS18 | Multiple Myeloma | 0.052-1.1 | Not Specified | [3] |

| MY5 | Multiple Myeloma | 0.052-1.1 | Not Specified | [3] |

| HCT116 | Colorectal Carcinoma | 0.02585 | 72 | [8] |

| HT-29 | Colorectal Carcinoma | 0.04069 | 72 | [8] |

| LoVo | Colorectal Carcinoma | 0.04001 | 72 | [8] |

| EC109 | Esophageal Cancer | ~0.25 | 48 | [11] |

| EC109/CDDP | Esophageal Cancer (Cisplatin-resistant) | ~0.25 | 48 | [11] |

| HKESC-1 | Esophageal Cancer | Not Specified | Not Specified | [11] |

| HKESC-1/cis | Esophageal Cancer (Cisplatin-resistant) | Not Specified | Not Specified | [11] |

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

Experimental Protocols

Co-Immunoprecipitation of Bcl-2 Family Proteins

This protocol is a general guideline for the immunoprecipitation of Bcl-2 family protein complexes to study protein-protein interactions.

-

Cell Lysis:

-

Wash cultured cells twice with ice-cold PBS.

-

Lyse cells in cold RIPA buffer or 1% CHAPS buffer supplemented with protease and phosphatase inhibitors.[12]

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (total cell lysate) to a new pre-chilled tube.

-

-

Pre-clearing:

-

Determine the protein concentration of the lysate.

-

Incubate 500 µg to 1 mg of total protein with Protein A/G agarose/sepharose beads for 1 hour at 4°C on a rotator to reduce non-specific binding.[12]

-

Centrifuge to pellet the beads and transfer the supernatant to a fresh tube.

-

-

Immunoprecipitation:

-

Add 2-5 µg of the primary antibody specific for the Bcl-2 family member of interest (e.g., anti-Bcl-2, anti-Mcl-1) to the pre-cleared lysate.

-

Incubate overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G beads to capture the antibody-protein complexes and incubate for 1-3 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the immunoprecipitated proteins from the beads by adding Laemmli sample buffer and boiling for 5 minutes.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the interacting proteins of interest.

-

Annexin V Apoptosis Assay by Flow Cytometry

This protocol outlines the steps to quantify apoptosis using Annexin V and a viability dye (e.g., Propidium Iodide - PI).

-

Cell Preparation:

-

Induce apoptosis in cells by treating with this compound at the desired concentration and for the appropriate duration. Include untreated and positive controls.

-

Harvest both adherent and suspension cells.

-

Wash cells once with cold PBS.

-

-

Staining:

-

Resuspend cells in 1X Annexin V Binding Buffer.

-

Add Annexin V-FITC (or another fluorochrome conjugate) and a viability dye like PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer immediately.

-

Discriminate between:

-

Viable cells (Annexin V-negative, PI-negative)

-

Early apoptotic cells (Annexin V-positive, PI-negative)

-

Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

-

Necrotic cells (Annexin V-negative, PI-positive)

-

-

Western Blotting for Bcl-2 Family Proteins

This is a general workflow for detecting the expression levels of Bcl-2 family proteins.

-

Sample Preparation:

-

Prepare total cell lysates as described in the co-immunoprecipitation protocol.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for a Bcl-2 family protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analyze band intensities relative to a loading control (e.g., β-actin, GAPDH).

-

Experimental and Logical Workflows

The following diagram illustrates a typical experimental workflow to assess the function of this compound.

Conclusion

This compound is a promising anti-cancer agent that targets the core machinery of apoptosis regulation. Its ability to inhibit multiple anti-apoptotic Bcl-2 family members makes it a potent inducer of cell death in a variety of cancer models. The dual induction of apoptosis and autophagy highlights the complex cellular responses to this compound, warranting further investigation to optimize its therapeutic potential, both as a single agent and in combination therapies. The experimental protocols and workflows provided in this guide offer a framework for researchers to further elucidate the multifaceted functions of this pan-Bcl-2 inhibitor.

References

- 1. Facebook [cancer.gov]

- 2. Phase I study of this compound (GX15-070), a small molecule pan–Bcl-2 family antagonist, in patients with advanced chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. A Bax-mediated Mechanism for Obatoclax-induced Apoptosis of Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oaepublish.com [oaepublish.com]

- 6. Obatoclax (GX15-070) triggers necroptosis by promoting the assembly of the necrosome on autophagosomal membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound (GX15-070) | Bcl-2 inhibitor | CAS 803712-79-0 | Buy this compound (GX15-070) from Supplier InvivoChem [invivochem.com]

- 9. benchchem.com [benchchem.com]

- 10. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax | Hematology, Transfusion and Cell Therapy [htct.com.br]

- 11. Obatoclax impairs lysosomal function to block autophagy in cisplatin-sensitive and -resistant esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An antiapoptotic Bcl-2 family protein index predicts the response of leukaemic cells to the pan-Bcl-2 inhibitor S1 - PMC [pmc.ncbi.nlm.nih.gov]

Obatoclax Mesylate: A Pan-Bcl-2 Family Inhibitor Targeting Bcl-2, Mcl-1, and Bcl-xL

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Obatoclax Mesylate (GX15-070) is a potent, small-molecule antagonist of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1][2] By acting as a BH3 mimetic, Obatoclax binds to the hydrophobic groove of multiple pro-survival Bcl-2 family members, including Bcl-2, Mcl-1, and Bcl-xL, thereby liberating pro-apoptotic proteins Bak and Bax to initiate programmed cell death.[3][4] This pan-inhibitory activity allows Obatoclax to overcome resistance mechanisms often associated with inhibitors targeting individual Bcl-2 family members.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols for its evaluation.

Mechanism of Action

The intrinsic apoptosis pathway is tightly regulated by the interplay between pro-apoptotic and anti-apoptotic members of the Bcl-2 protein family. In cancer cells, overexpression of anti-apoptotic proteins like Bcl-2, Mcl-1, and Bcl-xL sequesters pro-apoptotic effector proteins such as Bak and Bax, preventing them from oligomerizing at the mitochondrial outer membrane and inducing apoptosis.[5]

This compound functions as a BH3 mimetic, mimicking the action of pro-apoptotic BH3-only proteins.[2][6] It binds to a broad spectrum of anti-apoptotic Bcl-2 family proteins, displacing the sequestered Bak and Bax.[3][7] This release allows Bak and Bax to form pores in the mitochondrial membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating the caspase cascade and executing apoptosis.[8] Notably, Obatoclax's ability to inhibit Mcl-1 is crucial for overcoming resistance to other Bcl-2 inhibitors like ABT-737, which do not effectively target Mcl-1.[3][4]

Quantitative Data

In Vitro Efficacy

Obatoclax has demonstrated potent cytotoxic activity across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of exposure.

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) | Reference(s) |

| Acute Myeloid Leukemia (AML) | ||||

| MOLM13 | AML | 4 - 160 | 24, 48, 72 | [9][10] |

| MV-4-11 | AML | 6 - 46 | 24, 48, 72 | [9][10] |

| Kasumi 1 | AML | 8 - 845 | 24, 48, 72 | [9][10] |

| OCI-AML3 | AML | 12 - 382 | 24, 48, 72 | [9][10] |

| HL-60 | AML | Induces apoptosis at 100nM | 24, 48, 72 | [11][12] |

| Multiple Myeloma (MM) | ||||

| KMS12PE, KMS18, MY5, etc. | Multiple Myeloma | 52 - 1100 | Not Specified | [7] |

| Colorectal Cancer | ||||

| HCT116 | Colorectal Cancer | 25.85 | 72 | [6] |

| HT-29 | Colorectal Cancer | 40.69 | 72 | [6] |

| LoVo | Colorectal Cancer | 40.01 | 72 | [6] |

| Small Cell Lung Cancer (SCLC) | ||||

| H526, H146, DMS 114, H82, H345, H524, H196 | Small Cell Lung Cancer | 80 - 1040 | 96 | [13] |

| Acute Lymphoblastic Leukemia (ALL) | ||||

| MLL-AF4 ALL cell lines | Acute Lymphoblastic Leukemia | Varies (EC50 determined) | 72 | [14] |

| Other Cell Lines | ||||

| KARPAS-45 | Not Specified | 0.0317 µM | Not Specified | [7] |

| SK-MEL-30 | Melanoma | 0.355 µM | Not Specified | [7] |

| NALM-6 | B-cell Precursor Leukemia | 0.356 µM | Not Specified | [7] |

Binding Affinity

Obatoclax exhibits broad binding affinity for multiple anti-apoptotic Bcl-2 family proteins.

| Target Protein | Binding Affinity (Ki) | Assay Type | Reference(s) |

| Bcl-2 | 220 nM | Cell-free assay | [6][7] |

| Bcl-xL | ~1-7 µM | Not Specified | [6] |

| Mcl-1 | ~1-7 µM | Not Specified | [6] |

| Bcl-w | ~1-7 µM | Not Specified | [6] |

| A1 | ~1-7 µM | Not Specified | [6] |

| Bcl-b | ~1-7 µM | Not Specified | [6] |

Clinical Trial Data

Phase I and II clinical trials have evaluated the safety and efficacy of this compound in various hematological malignancies and solid tumors.

| Trial Phase | Cancer Type | Key Findings | Reference(s) |

| Phase I | Advanced Chronic Lymphocytic Leukemia (CLL) | MTD established at 28 mg/m² over 3 hours every 3 weeks. Modest single-agent activity with 1 partial response out of 26 patients.[3][15] Reduction in circulating lymphocytes in 18 of 26 patients.[3][15] Activation of Bax and Bak was demonstrated in peripheral blood mononuclear cells.[3][15] | [3][15] |

| Phase I | Solid Tumor Malignancies (with Topotecan) | Recommended Phase II dose of Obatoclax is 14 mg/m² on days 1 and 3 with topotecan.[16][17] Two partial responses in SCLC patients.[16][17] Most common toxicities were neurologic.[16][17] | [16][17] |

| Phase II | Myelofibrosis | No significant clinical activity was observed at the dose and schedule evaluated.[18] | [18] |

| Phase I/II | Acute Myeloid Leukemia (AML) | Limited single-agent activity in previously untreated older AML patients.[19] | [19] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of Obatoclax on the metabolic activity of cancer cells, which serves as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 0.1N HCl in isopropanol or DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 2 x 10^4 viable cells per well.[9]

-

Allow cells to adhere overnight (for adherent cell lines).

-

Treat cells with increasing concentrations of Obatoclax (e.g., 0.003–3µM) for the desired time points (e.g., 24, 48, 72 hours).[9] Include a vehicle control (DMSO).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[9]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with Obatoclax.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Treat cells with the desired concentrations of Obatoclax for the specified duration.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.[20]

-

Incubate for 15 minutes at room temperature in the dark.[20]

-

Analyze the samples by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Western Blotting for Bcl-2 Family Proteins

This technique is used to detect changes in the expression levels of pro- and anti-apoptotic Bcl-2 family proteins after Obatoclax treatment.

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Mcl-1, anti-Bcl-xL, anti-Bak, anti-Bax, and a loading control like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the cell pellets in RIPA buffer and quantify the protein concentration using a BCA assay.[5]

-

Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling.[5]

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Incubate the membrane with the primary antibody overnight at 4°C.[5][22]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

-

Detect the protein bands using an ECL substrate and an imaging system.[22]

-

Normalize the intensity of the target protein bands to the loading control for semi-quantitative analysis.

Co-Immunoprecipitation (Co-IP) for Protein Interactions

Co-IP is used to investigate the interaction between Bcl-2 family proteins and to determine if Obatoclax disrupts these interactions (e.g., the interaction between Mcl-1 and Bak).

Materials:

-

Cell lysates

-

Co-IP lysis buffer

-

Primary antibody for the "bait" protein (e.g., anti-Mcl-1)

-

Protein A/G agarose or magnetic beads

-

Wash buffer

-

Elution buffer

-

Western blotting reagents

Procedure:

-

Prepare cell lysates using a non-denaturing Co-IP lysis buffer.

-

Pre-clear the lysate with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the primary antibody against the bait protein (e.g., Mcl-1) overnight at 4°C to form the antibody-antigen complex.

-

Add protein A/G beads to capture the immune complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads.

-

Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein ("prey," e.g., Bak).

Conclusion

This compound is a promising anti-cancer agent that targets multiple anti-apoptotic Bcl-2 family proteins, a key survival mechanism in many malignancies. Its pan-inhibitory profile, particularly its activity against Mcl-1, provides a strategy to overcome resistance to more selective Bcl-2 inhibitors. The data presented in this guide highlight its potent in vitro activity and modest but notable clinical activity. The detailed experimental protocols provided herein offer a framework for researchers to further investigate the therapeutic potential of Obatoclax and other pan-Bcl-2 inhibitors in various cancer models. Further research focusing on rational combination therapies and the identification of predictive biomarkers will be crucial for optimizing the clinical application of this compound.

References

- 1. Facebook [cancer.gov]

- 2. An evidence-based review of this compound in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase I study of this compound (GX15-070), a small molecule pan–Bcl-2 family antagonist, in patients with advanced chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small molecule obatoclax (GX15-070) antagonizes MCL-1 and overcomes MCL-1-mediated resistance to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax | Hematology, Transfusion and Cell Therapy [htct.com.br]

- 10. OBATOCLAX REDUCES CELL VIABILITY OF ACUTE MYELOID LEUKEMIA CELLS INDEPENDENTLY OF THEIR SENSITIVITY TO VENETOCLAX | Hematology, Transfusion and Cell Therapy [htct.com.br]

- 11. The pan-Bcl-2 inhibitor obatoclax promotes differentiation and apoptosis of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Validate User [ashpublications.org]

- 15. Phase I study of this compound (GX15-070), a small molecule pan-Bcl-2 family antagonist, in patients with advanced chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A phase I study of this compound, a Bcl-2 antagonist, plus topotecan in solid tumor malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A phase I study of this compound, a Bcl-2 antagonist, plus topotecan in solid tumor malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Phase II study of this compound (GX15-070), a small-molecule BCL-2 family antagonist, for patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A Multicenter Phase I/II Study of this compound Administered as a 3- or 24-Hour Infusion in Older Patients with Previously Untreated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 22. benchchem.com [benchchem.com]

The Role of Obatoclax Mesylate in Autophagy Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obatoclax Mesylate (GX15-070) is a small-molecule, pan-inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1][2] Initially developed as an apoptosis-inducing agent for cancer therapy, a substantial body of evidence has revealed its potent ability to modulate autophagy. This technical guide provides an in-depth analysis of the molecular mechanisms through which Obatoclax induces autophagy, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the complex signaling pathways involved. The role of Obatoclax-induced autophagy is multifaceted and often context-dependent, ranging from a cytoprotective survival mechanism to a form of programmed cell death, and can even involve the impairment of late-stage autophagic flux.[3][4][5]

Core Mechanism of Autophagy Induction

Obatoclax's primary mechanism for inducing autophagy stems from its function as a BH3 mimetic. It competitively binds to the BH3 domain-binding groove of multiple anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-xL, Mcl-1, and Bcl-w.[1][6] This action disrupts their inhibitory interaction with Beclin-1, a key autophagic protein that contains a BH3 domain.[7][8]

The sequestration of Beclin-1 by Bcl-2 family members at the endoplasmic reticulum is a critical negative regulatory checkpoint in the autophagy pathway.[8][9] By displacing Beclin-1 from this complex, Obatoclax liberates it to associate with the Class III phosphoinositide 3-kinase (PI3KC3 or Vps34).[10] The Beclin-1/Vps34 complex is central to the initiation of autophagy, catalyzing the formation of phosphatidylinositol 3-phosphate (PI3P) on the phagophore membrane. This PI3P-rich domain serves as a platform to recruit other autophagy-related (Atg) proteins, leading to the elongation and closure of the autophagosome. A hallmark of this process is the conversion of microtubule-associated protein 1 light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, membrane-bound form (LC3-II).[11]

However, it is noteworthy that some studies have reported Obatoclax can induce autophagy through a Beclin-1-independent, but Atg7-dependent, mechanism, suggesting alternative pathways may be activated in certain cellular contexts.[6][12]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Inhibition of Bcl-2 antiapoptotic members by obatoclax potently enhances sorafenib-induced apoptosis in human myeloid leukemia cells through a Bim-dependent process - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Obatoclax (GX15-070) triggers necroptosis by promoting the assembly of the necrosome on autophagosomal membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Obatoclax impairs lysosomal function to block autophagy in cisplatin-sensitive and -resistant esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Obatoclax induces Atg7-dependent autophagy independent of beclin-1 and BAX/BAK - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GX15–070 (Obatoclax), a Bcl-2 family proteins inhibitor engenders apoptosis and pro-survival autophagy and increases Chemosensitivity in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bcl-2:Beclin 1 complex: multiple, mechanisms regulating autophagy/apoptosis toggle switch - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of the Autophagic Bcl-2/Beclin 1 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Beclin-1: a therapeutic target at the intersection of autophagy, immunotherapy, and cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Obatoclax induces Atg7-dependent autophagy independent of beclin-1 and BAX/BAK [cronfa.swan.ac.uk]

A Technical Guide to the Preclinical Antitumor Activity of Obatoclax Mesylate

For Researchers, Scientists, and Drug Development Professionals

Obatoclax Mesylate (GX15-070) is a synthetically developed small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of proteins.[1] As a pan-Bcl-2 inhibitor, it has been a subject of extensive preclinical research for its potential as an antineoplastic agent across a wide range of cancers, including both hematological malignancies and solid tumors.[2][3] This document provides a comprehensive overview of its mechanism of action, preclinical efficacy, and the methodologies used to evaluate its antitumor activity.

Core Mechanism of Action: Pan-Bcl-2 Family Inhibition

Obatoclax functions as a BH3 mimetic, a class of drugs that mimic the action of the BH3-only pro-apoptotic proteins (e.g., Bim, Bid, Puma).[4] The primary anti-cancer mechanism of Obatoclax involves binding to the BH3-binding groove present on anti-apoptotic Bcl-2 family proteins.[5] This family includes Bcl-2, Bcl-xL, Bcl-w, Mcl-1, and A1.[6][7]

In healthy cells, these anti-apoptotic proteins sequester pro-apoptotic effector proteins like Bax and Bak, preventing them from oligomerizing and inducing apoptosis.[1] By occupying the BH3-binding groove, Obatoclax competitively inhibits this interaction, liberating Bax and Bak.[1][8] The freed Bax and Bak can then homo-oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[2] This event triggers the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, initiating the caspase cascade and culminating in programmed cell death (apoptosis).[5][9]

Notably, Obatoclax's ability to inhibit Mcl-1 is a key differentiator from other BH3 mimetics like ABT-737, which does not target Mcl-1.[7][8] Overexpression of Mcl-1 is a known resistance mechanism to many cancer therapies, including ABT-737.[8] Therefore, Obatoclax can overcome this form of resistance, making it a candidate for cancers dependent on Mcl-1 for survival.[8][10]

Beyond apoptosis, preclinical studies have shown that Obatoclax can also induce autophagy-dependent cell death and cell cycle arrest.[2][4]

Quantitative Preclinical Data

Binding Affinity & In Vitro Efficacy

The efficacy of Obatoclax has been demonstrated across a multitude of cancer cell lines. The tables below summarize its binding affinity for Bcl-2 family proteins and its cytotoxic activity (IC₅₀) in various cancer types.

Table 1: Binding Affinity of this compound

| Target Protein | Binding Affinity (Ki) | Reference |

|---|---|---|

| Bcl-2 | 0.22 µM (220 nM) | [4][11] |

| Bcl-xL | ~1-7 µM | [4][6] |

| Mcl-1 | ~1-7 µM | [4][6] |

| Bcl-w | ~1-7 µM | [4][6] |

| A1 | ~1-7 µM | [4][6] |

Table 2: In Vitro Cytotoxicity (IC₅₀) of this compound in Cancer Cell Lines

| Cancer Type | Cell Line(s) | IC₅₀ (at 72h unless noted) | Reference |

|---|---|---|---|

| Multiple Myeloma | KMS12PE, KMS18, MY5, etc. (15/16 HMCLs) | 52 - 1100 nM (mean 246 nM) | [9][11] |

| Colorectal Cancer | HCT116 | 25.85 nM | [4][6] |

| Colorectal Cancer | HT-29 | 40.69 nM | [4][6] |

| Colorectal Cancer | LoVo | 40.01 nM | [4][6] |

| Oral Squamous Cell Carcinoma | Various | 50 - 450 nM (clonogenic inhibition) |[4][6] |

In Vivo Efficacy

Obatoclax has demonstrated single-agent antitumor activity in several mouse xenograft models.

Table 3: In Vivo Antitumor Activity of this compound

| Cancer Type | Model | Dosing Regimen | Outcome | Reference |

|---|---|---|---|---|

| Solid Tumors (e.g., Mammary, Colon, Prostate, Cervical) | Xenograft Mouse Models | Intravenous injection | Dose-dependent antitumor activity | [6][8] |

| Murine Lymphoma | Syngeneic Mouse Model | 5-10 mg/kg, i.p. for 5 days | Prolonged survival | [10] |

| Cholangiocarcinoma | Orthotopic Rat Model | Not specified | Significant tumor response |[12] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon preclinical findings. Below are representative protocols for key experiments used to evaluate Obatoclax.

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of Obatoclax on cell proliferation and cytotoxicity.

Methodology:

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) and a vehicle control (DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC₅₀ value using non-linear regression analysis.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by Obatoclax.

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with Obatoclax at various concentrations (e.g., IC₅₀ and 2x IC₅₀) for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.

-

Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Data Acquisition: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.

-

Analysis: Differentiate cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

References

- 1. Facebook [cancer.gov]

- 2. An evidence-based review of this compound in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A phase I study of this compound, a Bcl-2 antagonist, plus topotecan in solid tumor malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ashpublications.org [ashpublications.org]

- 6. This compound (GX15-070) | Bcl-2 inhibitor | CAS 803712-79-0 | Buy this compound (GX15-070) from Supplier InvivoChem [invivochem.com]

- 7. Comparison of in vitro antileukemic activity of obatoclax and ABT-737 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small molecule obatoclax (GX15-070) antagonizes MCL-1 and overcomes MCL-1-mediated resistance to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 10. Obatoclax is a direct and potent antagonist of membrane-restricted Mcl-1 and is synthetic lethal with treatment that induces Bim - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. A Bax-mediated Mechanism for Obatoclax-induced Apoptosis of Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of Obatoclax Mesylate on Mitochondrial Outer Membrane Permeabilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism by which Obatoclax Mesylate induces mitochondrial outer membrane permeabilization (MOMP), a critical event in the intrinsic pathway of apoptosis. We will explore its interaction with the B-cell lymphoma 2 (Bcl-2) family of proteins, present quantitative data on its activity, and provide detailed experimental protocols for assessing its effects.

Core Mechanism of Action: Inducing MOMP

This compound is a small molecule antagonist of the Bcl-2 family of anti-apoptotic proteins.[1] The Bcl-2 family plays a pivotal role in regulating the intrinsic, or mitochondrial, pathway of apoptosis.[2] This family includes both pro-survival members (e.g., Bcl-2, Bcl-xL, Mcl-1, Bcl-w) and pro-apoptotic members (e.g., Bax, Bak, and the "BH3-only" proteins like Bid, Bim, Puma).[3][4]

In healthy cells, pro-survival Bcl-2 proteins sequester pro-apoptotic effector proteins Bax and Bak, preventing their activation and oligomerization.[1] Obatoclax, acting as a BH3 mimetic, binds to the hydrophobic groove of multiple pro-survival Bcl-2 proteins, including Mcl-1.[5][6][7] This action disrupts the inhibitory interaction between pro-survival proteins and pro-apoptotic proteins.[8]

The key consequences of this inhibition are:

-

Release of Pro-Apoptotic Proteins : Bax and Bak are liberated from sequestration by anti-apoptotic proteins.[1]

-

Activation and Oligomerization : Freed Bax and Bak undergo a conformational change, leading to their activation and subsequent homo-oligomerization within the outer mitochondrial membrane (OMM).[1][2]

-

Mitochondrial Outer Membrane Permeabilization (MOMP) : The Bax/Bak oligomers form pores in the OMM.[3][5]

-

Release of Apoptogenic Factors : These pores facilitate the release of proteins normally confined to the mitochondrial intermembrane space, most notably cytochrome c and SMAC (Second Mitochondria-derived Activator of Caspases), into the cytosol.[2][9][10]

-

Apoptosome Formation and Caspase Activation : In the cytosol, cytochrome c binds to Apaf-1, triggering the formation of the apoptosome, which in turn activates caspase-9.[11] Caspase-9 then activates downstream effector caspases, such as caspase-3, leading to the execution phase of apoptosis, characterized by events like PARP cleavage.[5][10]

The induction of apoptosis by Obatoclax is dependent on the presence of Bax and Bak.[12]

Quantitative Data Presentation

The efficacy of Obatoclax has been quantified across various preclinical and clinical studies.

Table 1: Binding Affinity and Cellular Potency of Obatoclax

| Target Protein | Binding Affinity (Kᵢ) | Cell Line | IC₅₀ | Reference |

| Pan-Bcl-2 family | ~220 nM | Ovarian Cancer (8 lines) | 0.04 - 0.5 µM | [13][14] |

| Mcl-1 | Potent Antagonist | Cholangiocarcinoma | Not Specified | [3][6] |

| Bcl-xL | Not Antagonized | Not Applicable | Not Applicable | [3] |

Note: Obatoclax is characterized as a "pan-inhibitor" with relatively lower affinity across many Bcl-2 family members, contrasting with high-affinity, selective inhibitors like ABT-737.[7][13]

Table 2: Pharmacodynamic Effects of Obatoclax in Chronic Lymphocytic Leukemia (CLL) Patients

| Infusion Duration | Dose Level (mg/m²) | Patients with Activated Bax/Bak | Time to Peak Activation (hours) | Time to Resolution (hours) |

| 1 hour | 3.5 | 1/1 | 1 | 2 |

| 1 hour | 10 | 1/1 | 3 | > 4 |

| 1 hour | 14 | 3/4 | 1-2 | > 4 |

| 3 hours | 20 | 1/2 | 2 | 5 |

| 3 hours | 28 | 3/4 | 2-5 | > 5-8 |

| 3 hours | 40 | 3/3 | 3-4 | 5 - > 8 |

Data adapted from a Phase I study in patients with advanced CLL, demonstrating on-target Bax/Bak hetero-oligomer formation.[1][2]

Experimental Protocols

Assessing the impact of Obatoclax on mitochondrial function requires specific cellular and biochemical assays.

Protocol: Cytochrome c Release Assay via Western Blot

This protocol determines the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of MOMP.

I. Cell Culture and Treatment:

-

Culture cells (e.g., 5 x 10⁷) to the desired confluency.

-

Treat cells with the desired concentrations of this compound for a specified time course (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).

II. Mitochondria and Cytosol Fractionation:

-

Harvest cells by centrifugation (600 x g, 5 min, 4°C) and wash with ice-cold PBS.

-

Resuspend the cell pellet in 1 mL of ice-cold Cytosol Extraction Buffer Mix (containing DTT and protease inhibitors).

-

Incubate on ice for 10-15 minutes.

-

Homogenize the cells using a pre-chilled Dounce tissue grinder (30-50 passes).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.[15]

-

Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C.

-

The resulting supernatant is the cytosolic fraction .

-

The pellet contains the mitochondria. Resuspend this pellet in 100 µL of Mitochondrial Extraction Buffer Mix. This is the mitochondrial fraction .

III. Western Blot Analysis:

-

Determine the protein concentration of both cytosolic and mitochondrial fractions using a standard protein assay (e.g., BCA).

-

Load equal amounts of protein (e.g., 10-20 µg) from both fractions onto a 12-15% SDS-PAGE gel.[15]

-

Perform electrophoresis and transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with a primary antibody against Cytochrome c (e.g., 1 µg/mL).

-

Probe separate blots or strip and re-probe for loading controls: a mitochondrial marker (e.g., VDAC) to verify the purity of the mitochondrial fraction and a cytosolic marker (e.g., GAPDH) for the cytosolic fraction.[10]

-

Incubate with an appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.

-

An increase in cytochrome c signal in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicates MOMP.

Protocol: Detection of Activated Bax/Bak

This protocol detects the conformational change associated with the activation of Bax and Bak, a direct upstream event of MOMP.

I. Cell Preparation:

-

Treat cells with Obatoclax as described previously.

-

Harvest cells and isolate peripheral blood mononuclear cells (PBMNCs) if using blood samples, or use whole-cell lysates.[1]

II. Immunoprecipitation (for Activated Bax):

-

Lyse cells in a CHAPS-based lysis buffer.

-

Pre-clear the lysate with protein A/G agarose beads.

-

Add a conformation-specific primary antibody, such as the anti-Bax 6A7 antibody, which recognizes an N-terminal epitope exposed only upon activation.[6]

-

Incubate to form antigen-antibody complexes.

-

Add protein A/G agarose beads to capture the complexes.

-

Wash the beads multiple times to remove non-specific binding.

-

Elute the immunoprecipitated proteins and analyze by Western blot using a different Bax antibody.

III. Trypsin Digestion Assay (for Activated Bak):

-

Isolate mitochondria from treated and untreated cells as described in section 3.1.

-

Incubate the isolated mitochondria with a low concentration of trypsin (e.g., 125 µg/ml).[10]

-

Activated Bak undergoes a conformational change that exposes a trypsin-sensitive cleavage site, resulting in a characteristic cleavage pattern.

-

Analyze the mitochondrial lysates by SDS-PAGE and Western blot using an antibody against the N-terminus of Bak (BAK-NT).[10] A specific cleavage product will be apparent in samples with activated Bak.

Protocol: Caspase Activation and PARP Cleavage Assay

This protocol measures downstream markers of apoptosis execution that occur following MOMP and cytochrome c release.

I. Sample Preparation:

-

Treat cells with Obatoclax for the desired time.

-

Harvest both adherent and floating cells to include the apoptotic population.

-

Lyse cells in RIPA buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors.

II. Western Blot Analysis:

-

Perform protein quantification on the total cell lysates.

-

Separate equal amounts of protein via SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies specific for:

-

Cleaved Caspase-9: To detect the initiator caspase activated by the apoptosome.

-

Cleaved Caspase-3: To detect the primary effector caspase.[16]

-

Cleaved PARP: A key substrate of activated caspase-3. The cleavage of full-length PARP (~116 kDa) to its ~89 kDa fragment is a definitive marker of apoptosis.[5][16]

-

-

Use a loading control, such as GAPDH or β-Actin, to ensure equal protein loading.[10]

-

Incubate with a secondary antibody and visualize as described previously. An increase in the cleaved forms of caspases and PARP indicates apoptosis induction.

References

- 1. Phase I study of this compound (GX15-070), a small molecule pan–Bcl-2 family antagonist, in patients with advanced chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An evidence-based review of this compound in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Obatoclax is a direct and potent antagonist of membrane-restricted Mcl-1 and is synthetic lethal with treatment that induces Bim - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytochrome c Release Assays for Bcl-2 Family Proteins: R&D Systems [rndsystems.com]

- 5. oaepublish.com [oaepublish.com]

- 6. A Bax-mediated Mechanism for Obatoclax-induced Apoptosis of Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Attacking Cancer’s Achilles Heel: Antagonism of Anti-Apoptotic BCL-2 Family Members - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unlocking the Therapeutic Potential of BCL-2 Associated Protein Family: Exploring BCL-2 Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methods for the assessment of mitochondrial membrane permeabilization in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Analysis of Cytochrome c Release by Immunocytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Small molecule obatoclax (GX15-070) antagonizes MCL-1 and overcomes MCL-1-mediated resistance to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 16. researchgate.net [researchgate.net]

The Pan-Bcl-2 Inhibitor Obatoclax Mesylate: A Technical Guide to its Impact on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obatoclax Mesylate (GX15-070) is a small molecule inhibitor that targets multiple anti-apoptotic B-cell lymphoma 2 (Bcl-2) family proteins, including Bcl-2, Bcl-xL, and Mcl-1.[1][2] While its primary mechanism of action is the induction of apoptosis, a growing body of evidence reveals a distinct and significant impact on cell cycle progression, largely independent of its pro-apoptotic functions.[3][4] This technical guide provides an in-depth analysis of the mechanisms by which this compound impedes the cell cycle, focusing on the induction of G1/G0 phase arrest. It summarizes key quantitative data, details the experimental protocols used to elucidate these effects, and visualizes the core signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers investigating the anti-proliferative properties of Obatoclax and its potential in cancer therapy.

Core Mechanism: Induction of G1/G0 Phase Arrest

Sublethal concentrations of this compound have been consistently shown to induce cell cycle arrest in the G1 or G0/G1 phase across various cancer cell lines, including colorectal, esophageal, and acute myeloid leukemia.[3][4][5] This effect is a key component of its anti-proliferative activity, distinct from its role in promoting apoptosis.[4] The G1 phase is a critical checkpoint for cell growth and division, and its arrest prevents cells from entering the S phase, where DNA replication occurs.

Molecular Mediators of G1 Arrest

The Obatoclax-induced G1 arrest is orchestrated by the modulation of key cell cycle regulatory proteins:

-

Upregulation of p21waf1/Cip1 and p27Kip1 : These cyclin-dependent kinase inhibitors (CKIs) are crucial for halting the cell cycle.[3] Their increased expression in response to Obatoclax leads to the inactivation of Cyclin-CDK complexes that are necessary for G1/S transition.[3]

-

Downregulation of Cyclin D1 : As a critical driver of the G1 phase, the reduction of Cyclin D1 is a pivotal event in Obatoclax's mechanism of action.[3][6]

Notably, this G1-phase arrest has been demonstrated to be independent of the canonical Bcl-2 protein family inhibition in certain cellular contexts. For instance, overexpression of anti-apoptotic Bcl-2 proteins or the knockdown of the pro-apoptotic proteins Bak and Bax did not reverse the cell cycle arrest induced by Obatoclax.[3][4]

Signaling Pathways

Two primary signaling pathways have been identified through which this compound exerts its effects on the cell cycle.

The p38/p21waf1/Cip1 Signaling Pathway

In human esophageal cancer cells, Obatoclax has been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway.[4][7] Activated p38, in turn, leads to the upregulation of p21waf1/Cip1, which then enforces the G1/G0 phase arrest.[4] Pharmacological inhibition of p38 was found to block the Obatoclax-induced expression of p21 and abolish the cell cycle arrest, confirming the critical role of this pathway.[4][7]

Cyclin D1 Proteasomal Degradation

In colorectal cancer cells, Obatoclax has been found to target Cyclin D1 for proteasome-mediated degradation.[6][8] This is a novel mechanism contributing to its anti-proliferative effects. The degradation of Cyclin D1 can be initiated by its phosphorylation at threonine 286 (T286), which signals for ubiquitination and subsequent destruction by the proteasome.[8] However, Obatoclax has been shown to induce Cyclin D1 degradation through both T286 phosphorylation-dependent and -independent mechanisms, depending on the specific cell line.[6][8]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on cell cycle distribution in various cancer cell lines.

Table 1: Effect of Obatoclax on Cell Cycle Distribution in Colorectal Cancer Cells

Data from a 24-hour treatment period.[8]

| Cell Line | Obatoclax Conc. (nM) | % of Cells in G1 Phase (Mean ± SD) |

| HCT116 | 0 (Control) | 55.2 ± 2.1 |

| 50 | 63.8 ± 2.5 | |

| 100 | 71.4 ± 3.0 | |

| 200 | 78.9 ± 3.3 | |

| HT-29 | 0 (Control) | 60.1 ± 2.3 |

| 50 | 68.7 ± 2.8 | |

| 100 | 75.3 ± 3.1 | |

| 200 | 82.1 ± 3.5 |

Table 2: Effect of Obatoclax on Cell Viability in Acute Myeloid Leukemia (AML) Cell Lines

IC50 values after 72 hours of treatment.[9]

| Cell Line | IC50 Range (µM) |

| MOLM13 | 0.004–0.16 |

| MV-4-11 | 0.009–0.046 |

| Kasumi 1 | 0.008–0.845 |

| OCI-AML3 | 0.012–0.382 |

Key Experimental Protocols

The following are detailed methodologies for the key experiments used to investigate the impact of this compound on cell cycle progression.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is used to quantify the distribution of cells in different phases of the cell cycle based on their DNA content.[2][3][10]

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol, ice-cold

-

RNase A solution (100 µg/mL in PBS)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

Flow cytometry tubes

-

Centrifuge

-

Flow cytometer

Procedure:

-

Cell Preparation: Treat cells with the desired concentrations of this compound for the specified duration. Harvest approximately 1 x 106 cells per sample.

-

Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant, resuspend the pellet in 3 mL of PBS, and centrifuge again.

-

Fixation: Discard the supernatant and resuspend the cell pellet in 400 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension. This step permeabilizes the cells and fixes them.

-

Incubation: Incubate the fixed cells on ice for at least 30 minutes. (Cells can be stored at 4°C in 70% ethanol for several weeks).

-

Rehydration and RNase Treatment: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes. Discard the ethanol supernatant carefully. Wash the pellet twice with 3 mL of PBS. After the final wash, resuspend the pellet in 50 µL of RNase A solution to degrade any RNA, which can also be stained by PI.

-

DNA Staining: Add 400 µL of PI staining solution to the cell suspension. Mix well.

-

Final Incubation: Incubate the cells at room temperature for 10-30 minutes, protected from light.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample. Use software to gate out doublets and analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases.[10]

Western Blot Analysis of Cell Cycle Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation, such as Cyclin D1, p21, and p27.[4][11]

Materials:

-